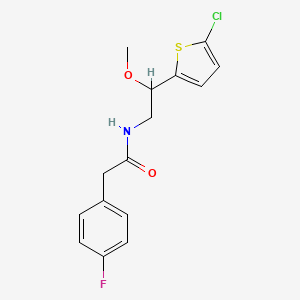

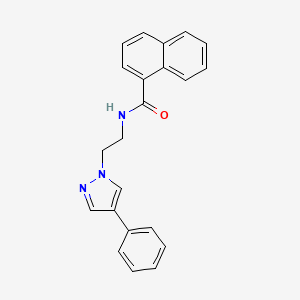

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

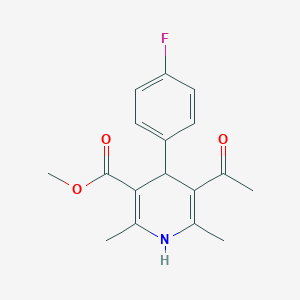

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine, also known as FSPP, is a chemical compound that has been extensively studied for its potential in various scientific research applications. FSPP is a piperidine-based compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

The cycloaddition reactions involving cyclic N-sulfonylimines and ynones or enones, facilitated by chiral primary amine and o-fluorobenzoic acid, offer a concise route to sulfamidate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones. This method is noted for its good yield, high diastereo- and enantioselectivity, and has been applied for the first time to cyclic N-sulfonylimines and ynones, demonstrating its utility in the synthesis of complex organic molecules (Liu et al., 2013).

Synthesis and Application in Carbohydrate Chemistry

The design, synthesis, and evaluation of a novel protecting group, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), for hydroxyl groups are significant. This group was utilized in the high-yield protection of 4-fluorobenzyl alcohol and demonstrated stability under specific conditions, highlighting its potential applications in carbohydrate chemistry and the synthesis of complex molecules (Spjut, Qian, & Elofsson, 2010).

Synthesis and Biological Activities

A series of 4-piperidinylthioether and sulfone derivatives were synthesized to find new 5-HT2A selective ligands, showing the compound's versatility in creating bioactive molecules with high selectivity for the 5-HT2A receptor. This exploration provides a foundation for further pharmaceutical research and development (Wang et al., 2001).

Antimicrobial Activity Studies

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has shown significant antimicrobial activities against pathogens of Lycopersicon esculentum. This work not only contributes to the development of new antimicrobial agents but also highlights the structure-activity relationship, providing insights into designing compounds with enhanced biological activities (Vinaya et al., 2009).

properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c17-15-5-1-2-6-16(15)25(21,22)18-9-7-14(8-10-18)24(19,20)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHDQSCNQJSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)

![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)

![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)

![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)